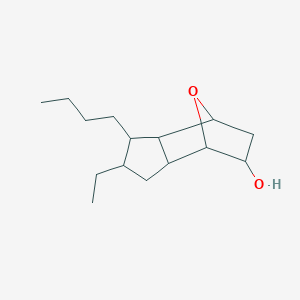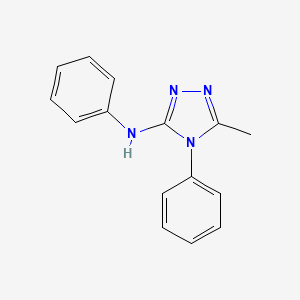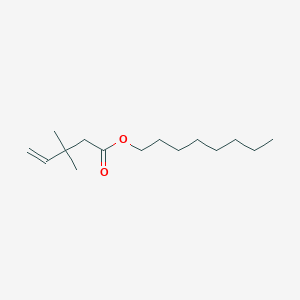![molecular formula C20H21N5 B14516886 2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline CAS No. 62888-01-1](/img/structure/B14516886.png)
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core with a diazenyl linkage to a methylpiperidine moiety, making it a unique structure with potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of o-aminobenzamides with various reagents to form the quinazoline ring . The diazenyl linkage is introduced through a diazo-coupling reaction, where an aromatic amine reacts with a diazonium salt under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for diazo-coupling reactions and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amines or hydrazines .
科学的研究の応用
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
作用機序
The mechanism of action of 2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets depend on the specific biological context and the compound’s structure .
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms, which are used in pharmaceuticals and agrochemicals.
Uniqueness
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is unique due to its specific combination of a quinazoline core with a diazenyl linkage and a methylpiperidine moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other quinazoline or piperidine derivatives .
特性
CAS番号 |
62888-01-1 |
|---|---|
分子式 |
C20H21N5 |
分子量 |
331.4 g/mol |
IUPAC名 |
(3-methylpiperidin-1-yl)-(2-quinazolin-2-ylphenyl)diazene |
InChI |
InChI=1S/C20H21N5/c1-15-7-6-12-25(14-15)24-23-19-11-5-3-9-17(19)20-21-13-16-8-2-4-10-18(16)22-20/h2-5,8-11,13,15H,6-7,12,14H2,1H3 |
InChIキー |
KHBOZYWMEBPSNS-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)N=NC2=CC=CC=C2C3=NC4=CC=CC=C4C=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



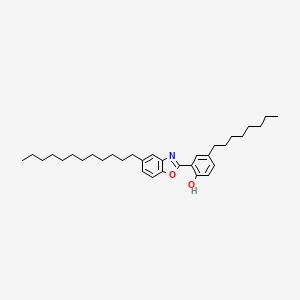
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)

![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)

![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
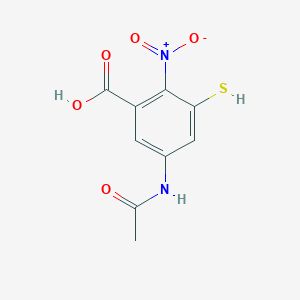
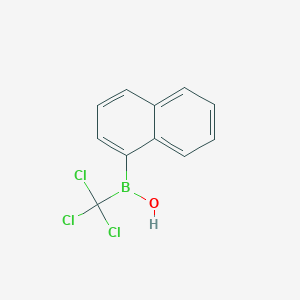
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
